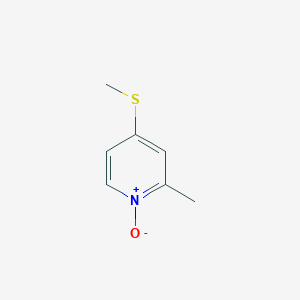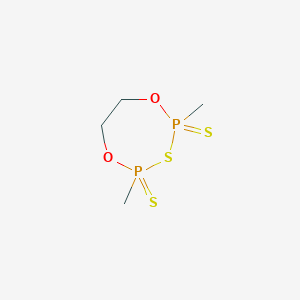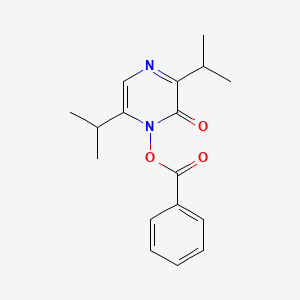![molecular formula C9H12O5S B14316764 Ethyl [(furan-2-yl)methanesulfonyl]acetate CAS No. 108523-83-7](/img/structure/B14316764.png)
Ethyl [(furan-2-yl)methanesulfonyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(furan-2-yl)methanesulfonyl]acetate is an organic compound that features a furan ring, a sulfonyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(furan-2-yl)methanesulfonyl]acetate typically involves the reaction of furan-2-ylmethanesulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Furan-2-ylmethanesulfonyl chloride+Ethyl acetateBaseEthyl [(furan-2-yl)methanesulfonyl]acetate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [(furan-2-yl)methanesulfonyl]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Ethyl [(furan-2-yl)methanesulfonyl]alcohol.
Substitution: Various sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
Ethyl [(furan-2-yl)methanesulfonyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of sulfonyl-containing compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(furan-2-yl)acetate: Similar structure but lacks the sulfonyl group.
Furan-2-ylmethanesulfonyl chloride: Precursor to ethyl [(furan-2-yl)methanesulfonyl]acetate.
Furan-2,5-dione: Oxidized derivative of the furan ring.
Uniqueness
This compound is unique due to the presence of both a furan ring and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Propiedades
| 108523-83-7 | |
Fórmula molecular |
C9H12O5S |
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
ethyl 2-(furan-2-ylmethylsulfonyl)acetate |
InChI |
InChI=1S/C9H12O5S/c1-2-13-9(10)7-15(11,12)6-8-4-3-5-14-8/h3-5H,2,6-7H2,1H3 |
Clave InChI |
PSTNEEHGFMFVRN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CS(=O)(=O)CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-Benzylideneamino]-5-(diethylamino)phenol](/img/no-structure.png)

![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)

![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
